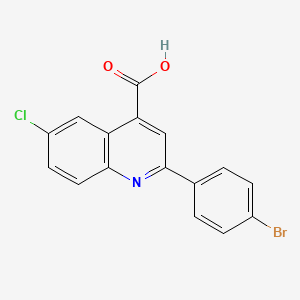![molecular formula C24H22N4O3S B2739111 N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide CAS No. 403729-02-2](/img/structure/B2739111.png)
N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide is studied for its potential as a building block for synthesizing other complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, pyridine derivatives, and benzamide derivatives. The reaction conditions may involve the use of various catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various quinazoline derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide include other quinazoline derivatives, such as:
- 4-anilinoquinazolines
- 2-arylquinazolines
- 4-oxoquinazolines
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical properties compared to other quinazoline derivatives.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-31-15-14-26-22(29)18-6-8-19(9-7-18)28-23(30)20-4-2-3-5-21(20)27-24(28)32-16-17-10-12-25-13-11-17/h2-13H,14-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULDWJETIZCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
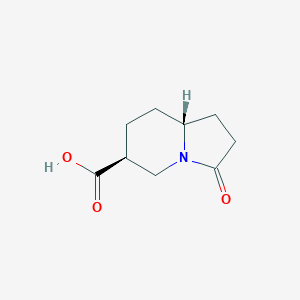

![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B2739036.png)
![1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide](/img/structure/B2739041.png)
![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)
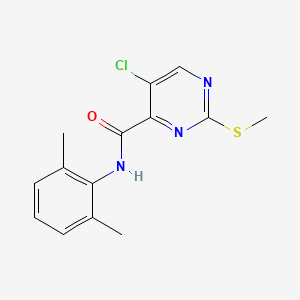
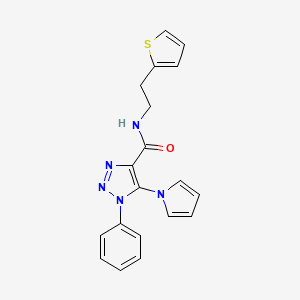
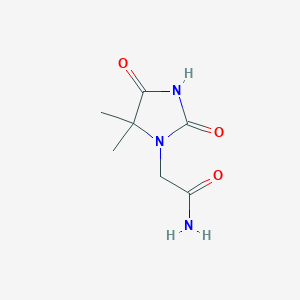
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
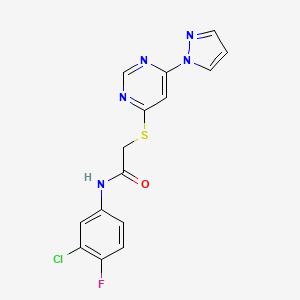
![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)
